molecular formula C11H21ClN2O4S B11808368 Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate CAS No. 1196146-34-5

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate

Cat. No.: B11808368
CAS No.: 1196146-34-5
M. Wt: 312.81 g/mol
InChI Key: ZZNPBIYJAMLKLV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its versatility as a reagent in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions to form more complex aromatic compounds.

    Michael Addition: It can act as a Michael acceptor in conjugate addition reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an alkylated aromatic compound .

Scientific Research Applications

Tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including anticancer and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(2-(chlorosulfonyl)ethyl)piperazine-1-carboxylate.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative of piperazine with different functional groups.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A piperazine derivative with hydrazino functionality.

Uniqueness

This compound is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

tert-butyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O4S/c1-11(2,3)18-10(15)14-6-4-13(5-7-14)8-9-19(12,16)17/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNPBIYJAMLKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701156148
Record name 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-34-5
Record name 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196146-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-(chlorosulfonyl)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701156148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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